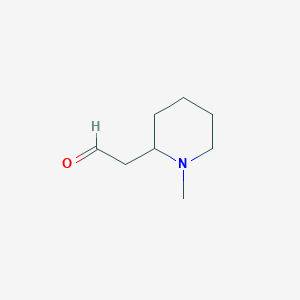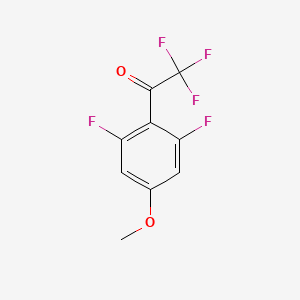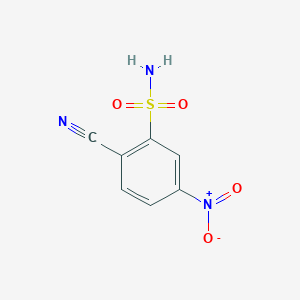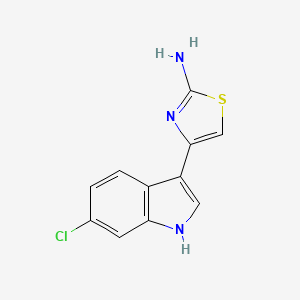
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The thiazole ring can then be introduced through a cyclization reaction involving a thioamide and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The pathways involved often include signal transduction and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2-Aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.
Indole-3-acetic acid: A naturally occurring plant hormone with various applications in agriculture
Uniqueness
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine stands out due to its unique combination of the indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from medicinal chemistry to material science .
Propriétés
Numéro CAS |
1094511-58-6 |
|---|---|
Formule moléculaire |
C11H8ClN3S |
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
4-(6-chloro-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8ClN3S/c12-6-1-2-7-8(4-14-9(7)3-6)10-5-16-11(13)15-10/h1-5,14H,(H2,13,15) |
Clé InChI |
SQTHJTHODFKCIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC=C2C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


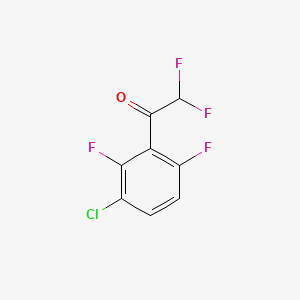
![O-[2-(2-chlorophenyl)ethyl]hydroxylamine](/img/structure/B13593189.png)

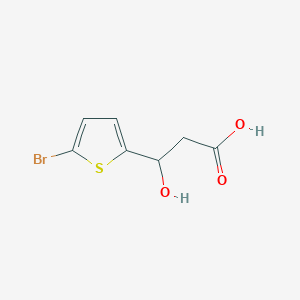
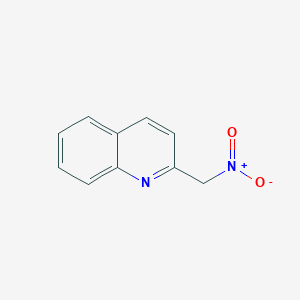

![N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride](/img/structure/B13593224.png)

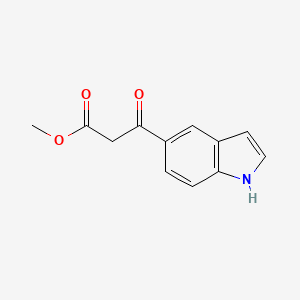

![1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13593262.png)
